![molecular formula C21H26O4 B585709 (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate CAS No. 20823-31-8](/img/structure/B585709.png)
(17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate
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Overview
Description
The compound is a derivative of estratriene, which is a type of steroid. Steroids are a class of organic compounds characterized by a specific molecular structure consisting of four rings of carbon atoms .
Synthesis Analysis
The synthesis of similar compounds typically involves complex organic reactions. For instance, the synthesis of cellulose acetate, a related acetate compound, involves acetylation processes .Molecular Structure Analysis
The molecular structure of similar compounds is typically analyzed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .Chemical Reactions Analysis
The chemical reactions of similar compounds can be complex and varied. For instance, the Ritter reaction is a chemical reaction that transforms a nitrile into an N-alkyl amide using various electrophilic alkylating reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various analytical techniques. For example, the melting point, solubility, and spectral properties can be determined .Scientific Research Applications
Therapeutic Applications in Prostate Cancer
Abiraterone acetate, an analog of the compound , has been extensively studied for its use in metastatic castration-resistant prostate cancer (CRPC). It functions as a selective inhibitor of cytochrome P450 17α-hydroxylase/C17,20-lyase (CYP17), enzymes crucial for androgen biosynthesis. Androgens play a vital role in the progression of prostate cancer from its primary to metastatic stages. Clinical trials have demonstrated that abiraterone acetate, particularly in combination with prednisone, significantly extends overall survival and radiographic progression-free survival in men with metastatic CRPC, showcasing its potential as a beneficial treatment option (Sheridan M. Hoy, 2013).
Role in Reproductive Health
The research on melatonin, a compound related in function to steroidal compounds through its antioxidant properties, highlights its significance in reproductive physiology. Melatonin and its metabolites have been identified as potent free radical scavengers, offering protective benefits against oxidative stress, which is a critical factor in reproductive health. Studies indicate melatonin's role in enhancing oocyte maturation and embryo development, suggesting its therapeutic potential in improving fertility outcomes. Clinical applications of melatonin have shown promising results in reducing intrafollicular oxidative damage and improving fertilization rates in infertile women, underscoring its value in reproductive medicine (H. Tamura et al., 2012; H. Tamura et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-12(22)25-20-7-6-18-16-11-19(23)17-10-13(24-3)4-5-14(17)15(16)8-9-21(18,20)2/h4-5,10,15-16,18,20H,6-9,11H2,1-3H3/t15-,16-,18+,20-,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNICKIKMXJXOR-VSHGRSIOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC(=O)C4=C3C=CC(=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=C3C=CC(=C4)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746949 |
Source
|
Record name | (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate | |
CAS RN |
20823-31-8 |
Source
|
Record name | (17alpha)-3-Methoxy-6-oxoestra-1,3,5(10)-trien-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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